Latanoprostene Bunod

Übersicht

Beschreibung

Latanoprostene Bunod ist ein Prostaglandin-Analog, das hauptsächlich zur Behandlung von Offenwinkelglaukom und okulärer Hypertension eingesetzt wird. Es wird unter dem Markennamen Vyzulta vertrieben. Diese Verbindung wirkt durch Senkung des Augeninnendrucks, der ein wesentlicher Risikofaktor für Glaukom ist .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte. Eine Methode beinhaltet die Reaktion von Latanoprost-Säure mit 4-Brombutylnitrat. Diese Reaktion wird typischerweise in Gegenwart einer Base wie Kaliumcarbonat in einem Lösungsmittel wie Dimethylformamid durchgeführt. Das resultierende Produkt wird dann unter Verwendung chromatographischer Techniken gereinigt, um eine hohe Reinheit zu erreichen .

Industrielle Produktionsmethoden beinhalten oft ähnliche synthetische Wege, werden aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung der Säulenchromatographie mit Kieselgel und einer Mischung aus polaren und apolaren Lösungsmitteln, um die gewünschten Reinheitsgrade zu erreichen .

Wissenschaftliche Forschungsanwendungen

Latanoprostene Bunod hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung bei der Untersuchung von Prostaglandin-Analoga und deren chemischen Eigenschaften verwendet.

Biologie: Die Forschung an this compound hilft, die biologischen Pfade zu verstehen, die an der Regulation des Augeninnendrucks beteiligt sind.

Medizin: Es wird ausgiebig auf seine therapeutische Wirkung bei der Behandlung von Glaukom und okulärer Hypertension untersucht.

Industrie: Die Verbindung wird in der pharmazeutischen Industrie zur Entwicklung neuer Glaukombehandlungen eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung über einen zweifachen Mechanismus. Es wird im Auge zu Latanoprost-Säure, einem Prostaglandin F2-alpha-Analog, und Butandiol-Mononitrat verstoffwechselt, das Stickstoffmonoxid freisetzt. Latanoprost-Säure erhöht den Abfluss des Kammerwassers über den uveoskleralen Weg, während Stickstoffmonoxid das Trabekelwerk entspannt und den Abfluss des Kammerwassers über den Trabekelweg verbessert .

Wirkmechanismus

Target of Action

Latanoprostene Bunod (LBN) is a prostaglandin F2-alpha analog . Its primary targets are the trabecular meshwork and the uveoscleral pathways in the eye . These structures play a crucial role in regulating intraocular pressure by controlling the outflow of aqueous humor .

Mode of Action

LBN is metabolized in the eye into two active components: latanoprost acid and butanediol mononitrate . The latanoprost acid is thought to lower intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and uveoscleral routes . The butanediol mononitrate releases nitric oxide (NO), which is proposed to induce relaxation effects in tissue/cells .

Biochemical Pathways

LBN affects two primary biochemical pathways. The latanoprost acid component enhances uveoscleral outflow by upregulating matrix metalloproteinase expression and remodeling the ciliary muscle’s extracellular matrix . The NO-donating moiety enhances trabecular meshwork/Schlemm’s canal outflow by inducing cytoskeletal relaxation via the soluble guanylyl cyclase-cyclic guanosine monophosphate (sGC-cGMP) signaling pathway .

Pharmacokinetics

Upon topical administration at the ocular surface, LBN undergoes rapid carboxyl ester hydrolysis by endogenous corneal esterases into latanoprost acid and butanediol mononitrate . The rapid metabolism and the dual-action mechanism of LBN contribute to its bioavailability and efficacy in reducing intraocular pressure .

Action Environment

The action of LBN is influenced by the ocular environment. The presence of endogenous corneal esterases is crucial for the metabolism of LBN into its active components . Additionally, the effectiveness of LBN can be influenced by factors such as the patient’s age, the severity of the condition, and the presence of other ocular diseases .

Biochemische Analyse

Biochemical Properties

Latanoprostene Bunod interacts with various enzymes and proteins in the body. It increases the outflow of aqueous humor through the uveoscleral and trabecular routes . The nature of these interactions is biochemical, involving the conversion of this compound into active metabolites that exert therapeutic effects.

Cellular Effects

This compound influences cell function by lowering intraocular pressure (IOP). This effect is achieved through its interaction with cellular signaling pathways involved in the regulation of aqueous humor outflow .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is metabolized into latanoprost acid, which is known to bind to the prostaglandin F receptor located on the ciliary muscle cells of the eye. This binding increases uveoscleral outflow of the aqueous humor, thereby reducing IOP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have reported a significant reduction in IOP after 3 months of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses have been associated with greater reductions in IOP .

Metabolic Pathways

This compound is involved in the prostaglandin metabolic pathway. It is metabolized into latanoprost acid, which interacts with the prostaglandin F receptor to exert its therapeutic effects .

Transport and Distribution

This compound is distributed within cells and tissues via passive diffusion and active transport mechanisms. It is believed to reach its site of action—the ciliary muscle cells—through the systemic circulation .

Subcellular Localization

Once metabolized into latanoprost acid, it is known to bind to the prostaglandin F receptor located on the ciliary muscle cells of the eye .

Vorbereitungsmethoden

The synthesis of latanoprostene bunod involves several steps. One method includes the reaction of latanoprost acid with 4-bromobutyl nitrate. This reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The resulting product is then purified using chromatographic techniques to achieve a high purity .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of gravity chromatography with silicagel columns and a mixture of polar and apolar solvents to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Latanoprostene Bunod unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann unter dem Einfluss von Oxidationsmitteln auftreten und zur Bildung verschiedener oxidierter Produkte führen.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Diese Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Latanoprostene Bunod ist einzigartig durch seinen dualen Wirkmechanismus, der sowohl Prostaglandin-Analog als auch Stickstoffmonoxid-Donator umfasst. Ähnliche Verbindungen sind:

Latanoprost: Ein Prostaglandin F2-alpha-Analog, das den uveoskleralen Abfluss erhöht, aber kein Stickstoffmonoxid spendet.

Bimatoprost: Ein weiteres Prostaglandin-Analog mit einem ähnlichen Wirkmechanismus wie Latanoprost, aber mit unterschiedlichen Wirksamkeits- und Nebenwirkungsprofilen.

Travoprost: Ähnlich wie Latanoprost erhöht es den uveoskleralen Abfluss, besitzt aber nicht die Stickstoffmonoxid-Spenden-Eigenschaft

Die Fähigkeit von this compound, Stickstoffmonoxid zu spenden, bietet einen zusätzlichen Weg zur Reduktion des Augeninnendrucks und macht es zu einer vielseitigeren Option für die Glaukombehandlung .

Eigenschaften

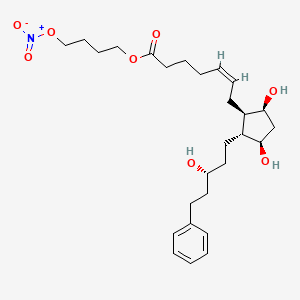

IUPAC Name |

4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVMMUBRQUFEAH-UIEAZXIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@H](CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027765 | |

| Record name | Latanoprostene bunod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Open-angle glaucoma (OAG) is a medical condition that is associated with progressive visual field damage and the loss of vision. Occular hypertension (OHT) is considered a key risk factor for OAG and reducing intraocular pressure (IOP) and being able to maintain unique and appropriate target IOPs for various different patients having OHT can delay or prevent the onset of primary OAG or slow the disease progression of established glaucoma. Ordinary physiological IOP results from aqueous humor produced by the ocular ciliary body and its outflow through a) the trabecular meshwork (TM) and Schlemm's canal (SC) in what is called the conventional pathway, and b) the uveoscleral pathway via the ciliary muscle/choroid/sclera in what is refered to as the unconventional pathway. In patients with OHT or OAG there is increased resistance to aqueous humor outflow by way of the TM/SC pathway, which causes increased IOP. This increase in IOP is believed to be the cause of mechanical stress on the posterior structures of the eye which can result in the dysfunction of optic nerve fibers and the destruction of retinal ganglion cells - all of which ultimately contributes to vision loss. As there is no cure for glaucoma, therapeutic management is predominantly focused on minimizing disease progression and clinical sequelae via the reduction and maintainenance of appropriate target IOPs. Subsequently, latanoprostene bunod is thought to lower intraocular pressure via a dual mechanism of action since the medication is metabolized into two relevant moieties upon administration: (1) latanoprost acid, and (2) butanediol mononitrate. As a prostaglandin F2-alpha analog, the latanoprost acid moiety operates as a selective PGF2-alpha (FP) receptor agonist. Since FP receptors occur in the ciliary muscle, ciliary epithelium, and sclera the latanoprost acid moiety primarily acts in the uveoscleral pathway where it increases the expression of matrix metalloproteinases (MMPs) like MMP-1, -3, and -9 which promote the degradation of collagen types I, III, and IV in the longitudinal bundles of the ciliary musicle and surrounding sclera. The resultant extracellular matrix remodeling of the ciliary muscle consequently produces reduced outflow resistance via increased permeability and increased aqueous humor outflow through the uveoscleral route. Conversely, the butanediol mononitrate undergoes further metabolism to NO and an inactive 1,4-butanediol moiety. As a gas that can freely diffuse across plasma membranes, it is proposed that the relaxing effect of NO to induce reductions in the cell volume and contractility of vascular smooth muscle like cells is dependant upon activation of the sGC/cGMP/PKG cascade pathway. NO released from butanediol mononitrate consequently enters the cells of the TM and inner wall of SC, causing decreases in myosin light chain-2 phosphorylation, increased phosphorylation of large-conductance calcium-activated potassium (BKCa) channels, and a subsequent efflux of potassium ions through such BKCa channels. All of these changes serve to decrease the cell contractility and volume, as well as to rearrange the actin cytoskeleton of the TM and SC cells. These biomechanical changes ultimately allow for enhanced conventional outflow of aqueous humor. | |

| Record name | Latanoprostene bunod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

860005-21-6 | |

| Record name | Latanoprostene bunod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860005-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Latanoprostene BUNOD [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860005216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latanoprostene bunod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Latanoprostene bunod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenyl-pentyl] cyclopentyl]hept-5-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATANOPROSTENE BUNOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6393O0922 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Latanoprostene Bunod (LBN) exert its therapeutic effect in glaucoma?

A1: LBN is a dual-acting compound that lowers intraocular pressure (IOP) through two distinct mechanisms. [] First, it is metabolized into Latanoprost acid, which enhances uveoscleral outflow of aqueous humor by interacting with prostaglandin FP receptors and promoting remodeling of the ciliary muscle's extracellular matrix. [, , ] Second, the nitric oxide (NO)-donating moiety of LBN, Butanediol mononitrate, releases NO upon metabolism. This NO enhances trabecular meshwork/Schlemm's canal outflow by activating the soluble guanylyl cyclase-cyclic guanosine monophosphate (sGC-cGMP) signaling pathway, leading to relaxation of trabecular meshwork cells. [, , ]

Q2: Can you elaborate on the role of NO in LBN's IOP-lowering effect?

A2: Studies have shown that LBN increases cGMP levels in the trabecular meshwork, which is indicative of NO release and activation of the sGC-cGMP pathway. [, ] This NO-mediated relaxation of trabecular meshwork cells reduces outflow resistance and contributes to the overall IOP-lowering effect of LBN. []

Q3: Does LBN affect both the uveoscleral and trabecular meshwork outflow pathways equally?

A3: While LBN demonstrably impacts both outflow pathways, research suggests that the NO-mediated effect on trabecular outflow may be responsible for the additional IOP reduction observed with LBN compared to Latanoprost alone. [, ]

Q4: Are there any studies directly measuring NO release from LBN in ocular tissues?

A4: Yes, a study using a NO-selective electrode in ex vivo cultured human corneoscleral segments directly measured NO release following LBN treatment. [] This study confirmed that LBN releases NO in ocular tissues, supporting its proposed dual mechanism of action.

Q5: What is the molecular structure of LBN?

A5: LBN is a complex molecule consisting of Latanoprost acid linked to a Butanediol mononitrate moiety. Unfortunately, the provided research abstracts do not contain the specific molecular formula, weight, or spectroscopic data.

Q6: How does the structure of LBN relate to its dual mechanism of action?

A6: The structure of LBN is essentially Latanoprost acid coupled to a NO-donating group (Butanediol mononitrate). This design allows for the release of both Latanoprost acid, which acts on the uveoscleral pathway, and NO, which targets the trabecular meshwork. [, ]

Q7: Have there been any studies exploring Structure-Activity Relationships (SAR) for LBN or similar compounds?

A7: While the provided abstracts do not delve into specific SAR studies for LBN, the development of NCX 470, a NO-donating derivative of Bimatoprost, suggests ongoing research into optimizing the structure of NO-donating prostaglandin analogs for enhanced IOP lowering. []

Q8: What is the clinical evidence supporting the efficacy of LBN in lowering IOP?

A8: Several clinical trials, including APOLLO, LUNAR, VOYAGER, and CONSTELLATION, have demonstrated the efficacy of LBN 0.024% in reducing IOP in patients with open-angle glaucoma and ocular hypertension. [, , , , , , , ]

Q9: How does the IOP-lowering efficacy of LBN compare to other glaucoma medications?

A9: Clinical trials have shown LBN 0.024% to be more effective at lowering IOP than both Latanoprost 0.005% and Timolol 0.5%. [, , , , ] Meta-analyses have also indicated superior IOP reduction with LBN compared to Timolol and Latanoprost over a three-month period. []

Q10: Are there long-term data available on the efficacy and safety of LBN?

A10: Yes, several studies have examined the long-term effects of LBN. Open-label safety extension phases of the APOLLO, LUNAR, and JUPITER trials demonstrated sustained IOP reduction and a favorable safety profile with LBN treatment for up to 12 months. [, ]

Q11: What is the safety profile of LBN based on clinical trials?

A11: LBN has been shown to be generally well-tolerated in clinical trials, with a safety profile similar to other prostaglandin analogs. [, , ] The most common ocular adverse event reported was conjunctival hyperemia, which was comparable to that observed with Latanoprost. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.